molecular formula C3H9NO2S B1221897 Homohypotaurine CAS No. 25346-09-2

Homohypotaurine

Numéro de catalogue: B1221897
Numéro CAS: 25346-09-2
Poids moléculaire: 123.18 g/mol
Clé InChI: NPGXQDBNBFXJKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Homohypotaurine (HHT), also known as 3-aminopropanesulfinic acid, is a biochemical research reagent of significant interest for its potential cytoprotective properties. This compound is the decarboxylation product of L-homocysteinesulfinic acid and an analog of the inhibitory neurotransmitter GABA, sharing structural similarities with other bioactive molecules like homotaurine . Recent research indicates that this compound may play a role in cellular defense mechanisms. In vitro studies on primary human umbilical vein endothelial cells (HUVECs) and rat cardiomyoblasts (H9c2 cell line) have demonstrated that purified this compound can confer statistically significant protection against and recovery from the cytotoxic effects induced by hydrogen peroxide (H₂O₂) . This suggests its potential application in research focused on oxidative stress and models of cellular injury. Please note that this compound is not readily available from standard commercial suppliers, which has historically hindered the investigation of its full biological activity profile . The synthesis of this compound can be achieved through a bio-based approach using recombinant Escherichia coli glutamate decarboxylase (EcGadB) . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Propriétés

IUPAC Name

3-aminopropane-1-sulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2S/c4-2-1-3-7(5)6/h1-4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGXQDBNBFXJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CS(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179995
Record name Homohypotaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25346-09-2
Record name Homohypotaurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025346092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homohypotaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analyse Des Réactions Chimiques

Oxidation

Homohypotaurine can undergo oxidation reactions to form sulfonic acids. These reactions are facilitated by common reagents such as elemental sulfur and various oxidizing agents.

Reduction

This compound can undergo reduction reactions, particularly involving the sulfinic acid group.

N-homocysteinylation

Homocysteine-containing proteins lose their biological function and acquire cytotoxic, proinflammatory, proatherothrombotic, and proneuropathic properties .

Mechanism of protein N-homocysteinylation
During Hcy-thiolactone biosynthesis, the high-energy bond of ATP is conserved in the thioester bond of Hcy-thiolactone. Because of this, Hcy-thiolactone is chemically reactive under physiological conditions and modifies protein Lys residues by forming N-Hcy-protein adducts, in which the carboxyl group of Hcy is linked to the ε-amino group of a protein Lys residue .

Other amino acid side-chain groups in protein as well as NH2-terminal α-amino group essentially do not react with Hcy-thiolactone. This is supported by Edman degradation and mass spectroscopy analyses of N-Hcy-proteins, which show that N-Hcy is attached only to an ε-amino group of Lys residues in each examined protein, including albumin, hemoglobin, fibrinogen, cytochrome c, histones, and collagen, but not to the α-amino group of an NH2-terminal amino acid. Finally, all 304 sites of N-homocysteinylation identified in 168 proteins from HeLa cells treated with Hcy-thiolactone involve Lys residues .

The reaction with Lys at pH 7.4 is first order with respect to both Hcy-thiolactone and Lys. The rate increases with pH, suggesting that the base form of Lys (with uncharged ε- and α-amino groups) is the reacting species. The dependence of the second-order rate constant on pH is consistent with the ionization of the α-amino group of Hcy-thiolactone (p Ka = 6.67) and suggests that the positively charged acid form of Hcy-thiolactone is more reactive with Lys (kobs/[Lys base] = 11,900 M−1·h −1) than the neutral base form (kobs/[Lys base] = 1,500 M−1·h −1) .

Reactantsk HTL 0k HTL +
Lysine base, M−1·min−11,50011,900
Albumin, M−1·min−14765
OH −, M−1·min−1376.9 × 10 3
HCHO, OH −, M−2·min−144 × 10 63.5 × 10 9
CH3CHO, OH −, M−2·min−111 × 10 60.8 × 10 9
Linear kinetics are observed for the reactions of homocysteine (Hcy)-thiolactone with lysine and albumin. Nonlinear kinetics are observed for the reactions with aldehydes. Human serum albumin values are from Jakubowski (unpublished observations). Aldehydes values are from Jakubowski .

The reaction of Hcy-thiolactone with human serum albumin exhibits a similar pH dependence, indicating that the acid form of Hcy-thiolactone is 191-fold more reactive than the base form toward Lys residues in albumin (765.0 vs. 4.0 M−1·h −1). Hydrolytic reaction of Hcy-thiolactone with OH − anion is much slower and does not significantly compete with the N-homocysteinylation of Lys residues .

Hcy-thiolactone is also susceptible to electrophilic reactions of its α-amino group with aldehydes, affording tetrahydrothiazines. Like in nucleophilic reactions with amines, the positively charged acid form of Hcy-thiolactone is more reactive than the neutral base form in electrophilic reactions with aldehydes .

The N-homocysteinylation reaction is robust at Hcy-thiolactone concentrations as low as 10 nM, and its rate is directly proportional to Hcy-thiolactone over a wide range of concentrations, from 10 nM to 1 mM. Second-order rate constants show that the protein N-homocysteinylation reactions go to completion in 4 h under physiological conditions (pH 7.4, 37°C) or 40 h at 25°C. The major determinant of a protein’s reactivity with Hcy-thiolactone is its Lys content. The rate of albumin N-homocysteinylation is similar to the rate of N-homocysteinylation of a corresponding concentration of Lys .

Enzyme-Based Conversion

This compound can be obtained by the enzyme-based conversion of homocysteine sulfinic acid using recombinant Escherichia coli glutamate decarboxylase .

Reactions in Alkaline Solutions

Autoxidation of disulfides (RSSR) and disulfoxides (RSOSOR) in alkaline solutions, or dismutation of disulfoxides, gives rise to sulfinates :

RSSR+H2O2RSO2HRSOSOR+H2O2RSO2H2RSOSORRSO2H+RSO3H\begin{aligned}&RSSR+H_2O\rightarrow 2RSO_2H\\&RSOSOR+H_2O\rightarrow 2RSO_2H\\&2RSOSOR\rightarrow RSO_2H+RSO_3H\end{aligned}

The oxidation of cysteine to cysteine sulfinic acid by metal ions is initiated by an α,β elimination with production of cysteine persulfide, called thiocysteine (RSSH), as intermediate in the formation of cysteine sulfinic acid (RSO2H) .

RSSR+H2ORSOH+H2SRSSR+H_2O\rightarrow RSOH+H_2S

Mécanisme D'action

Le mécanisme d’action de l’homohypotaurine implique son interaction avec les systèmes neurotransmetteurs. Il est connu pour imiter l’acide gamma-aminobutyrique (GABA), un neurotransmetteur inhibiteur majeur dans le système nerveux central . En se liant aux récepteurs du GABA, l’this compound peut moduler l’activité neuronale et exercer des effets neuroprotecteurs. Les cibles moléculaires et les voies spécifiques impliquées comprennent les récepteurs GABA_A et GABA_B, qui jouent un rôle crucial dans la régulation de la transmission synaptique et de l’excitabilité neuronale .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Receptor Activity Comparison

Compound Structure Key Functional Group GABA Receptor Activity (KD/EC₅₀) Antioxidant Efficacy (Cell Viability Recovery)
Homohypotaurine CH₂-CH₂-SO₂H-NH₂ Sulfinic acid 4.59 µM (GABAC, partial agonist) 200 µM (HUVEC: +45%; H9c2: +38%)
Hypotaurine (HT) CH₂-SO₂H-NH₂ Sulfinic acid Not reported 300 µM (HUVEC: +30%)
Taurine CH₂-CH₂-SO₃H-NH₂ Sulfonic acid Weak antagonist (GABAA) 500 µM (HUVEC: +20%)
Tramiprosate (OT) CH₂-CH₂-SO₃H-COO⁻ Sulfonic acid 400 µM (HUVEC: +25%) Limited efficacy in H9c2 cells
GABA CH₂-CH₂-CH₂-COOH-NH₂ Carboxylic acid 0.8 µM (GABAA, full agonist) No direct antioxidant role

Key Observations:

Sulfinic vs. Sulfonic Acid Groups : HHT and HT contain sulfinic acid (-SO₂H), which is more reactive than taurine’s sulfonic acid (-SO₃H). This difference enhances HHT’s antioxidant capacity by facilitating hydrogen donation to neutralize reactive oxygen species (ROS) .

Receptor Specificity : Unlike GABA, which primarily activates GABAA receptors, HHT shows selectivity for GABAC receptors, suggesting distinct therapeutic applications in neuroprotection .

Table 2: Cell Viability Recovery Under H₂O₂-Induced Stress

Compound HUVEC Cells (200 µM H₂O₂) H9c2 Cells (50 µM H₂O₂)
This compound 200 µM: +45%; 400 µM: +68%* 400 µM: +38%**
Tramiprosate (OT) 400 µM: +25%** No significant effect
Taurine 500 µM: +20%* Not tested

Statistical significance: *p < 0.05; *p < 0.001.*

HHT outperforms OT and taurine in restoring cell viability, likely due to its dual role in ROS scavenging and GABA receptor modulation . In contrast, OT’s sulfonic acid group reduces its redox activity, limiting its efficacy .

Activité Biologique

Homohypotaurine (HHT), a sulfur-containing amino acid derivative, has garnered attention due to its potential biological activities and therapeutic applications. This article explores the synthesis, biological effects, and research findings related to HHT, emphasizing its role in cellular protection against oxidative stress and its comparison with related compounds such as homotaurine.

1. Synthesis of this compound

The synthesis of HHT is primarily achieved through the enzymatic conversion of homocysteine sulfinic acid (HCSA) using recombinant Escherichia coli glutamate decarboxylase (EcGadB). This method has been shown to yield approximately 40% HHT following purification processes such as column chromatography. The kinetic parameters for the reaction have been determined, with a turnover number (kcatk_{cat}) of 33.92 ± 1.07 and a Michaelis constant (KMK_M) of 38.24 ± 3.45 mM for HCSA on EcGadB .

2.1 Cytoprotective Effects

Recent studies have demonstrated that HHT exhibits significant cytoprotective effects in vitro, particularly against oxidative stress induced by hydrogen peroxide (H2O2H_2O_2). In experiments involving primary human umbilical vein endothelial cells and rat cardiomyoblasts (H9c2), HHT was shown to enhance cell viability significantly at concentrations of 200 µM and 400 µM (p < 0.05 and p < 0.001, respectively). In contrast, homotaurine (OT) only exhibited protective effects at the higher concentration of 400 µM .

CompoundConcentration (µM)Cell TypeViability IncreaseStatistical Significance
HHT200Endothelial CellsSignificantp < 0.05
HHT400Endothelial CellsHighly Significantp < 0.001
OT400Endothelial CellsHighly Significantp < 0.001
HHT400CardiomyoblastsSignificantp < 0.01
OT400CardiomyoblastsNot Significantp > 0.5

2.2 Mechanistic Insights

The protective mechanism of HHT appears to involve modulation of oxidative stress pathways. The compound's ability to mitigate cell damage induced by H2O2H_2O_2 suggests its role in enhancing cellular resilience through antioxidant mechanisms. Further investigations are planned to explore the specific signaling pathways involved, including potential interactions with metabotropic glutamate receptors (mGluR), similar to those observed with its precursor, HCSA .

3. Comparison with Homotaurine

Homotaurine is widely used in pharmaceutical applications, particularly for neuroprotection and cognitive enhancement. While both compounds share structural similarities, their biological activities differ significantly:

  • This compound :
    • Exhibits stronger cytoprotective effects at lower concentrations.
    • Potentially acts through different signaling pathways compared to homotaurine.
  • Homotaurine :
    • Established use in clinical settings.
    • Primarily known for neuroprotective properties.

4. Future Directions

Given the promising results regarding HHT's biological activity, future research will focus on:

  • In Vivo Studies : Assessing the therapeutic potential of HHT in animal models.
  • Mechanistic Studies : Elucidating the precise bioc

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Homohypotaurine in laboratory settings?

  • Methodology : this compound synthesis typically involves precursor compounds like hypotaurine, with modifications to alkyl chains. Key steps include:

  • Chemical Synthesis : Use of reductive amination or enzymatic pathways (e.g., cysteamine dioxygenase) under controlled pH and temperature .
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight validation .
    • Reproducibility : Detailed protocols must specify solvent systems, reaction times, and purification steps to ensure consistency .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Recommended Methods :

TechniqueSensitivity (LOD)Accuracy (%)Key Parameters
HPLC-UV0.1 µM92–97Column: C18, mobile phase: methanol/water (70:30)
LC-MS/MS0.01 nM95–102Ionization: ESI+, MRM transitions: m/z 136 → 90
  • Challenges : Matrix effects in plasma require solid-phase extraction (SPE) for cleanup. Validate recovery rates (≥85%) using spiked samples .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound’s antioxidant vs. pro-oxidant effects in neuronal models?

  • Framework for Analysis :

Systematic Review : Map conflicting studies (e.g., dose-dependent effects in Journal of Neurochemistry vs. Free Radical Biology), noting model systems (primary neurons vs. cell lines) and assay types (e.g., ROS detection methods) .

Meta-Analysis : Pool data using standardized effect sizes (Cohen’s d) to identify confounding variables (e.g., incubation time, oxygen tension) .

Experimental Replication : Design head-to-head comparisons under harmonized conditions (e.g., SH-SY5Y cells, 24h exposure, 10–100 µM range) .

Q. What strategies optimize experimental designs for studying this compound’s interaction with GABA receptors?

  • Key Considerations :

  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to GABAA subunits (e.g., α1β2γ2), validated via patch-clamp electrophysiology .
  • Controls : Include competitive antagonists (e.g., bicuculline) and negative controls (taurine) to isolate specificity .
  • Data Triangulation : Combine electrophysiology, calcium imaging, and behavioral assays (e.g., zebrafish locomotion) to confirm functional relevance .

Q. How can researchers address gaps in understanding this compound’s pharmacokinetics across species?

  • Methodological Pipeline :

Comparative Studies : Administer identical doses (mg/kg) in rodents vs. primates; measure plasma half-life via LC-MS/MS .

Tissue Distribution : Use radiolabeled this compound (e.g., <sup>14</sup>C) to quantify accumulation in brain, liver, and kidneys .

Metabolite Profiling : Identify species-specific metabolites (e.g., sulfonic acid derivatives) via untargeted metabolomics .

Data Contradiction and Reproducibility

Q. What statistical approaches mitigate variability in this compound’s reported neuroprotective effects?

  • Solutions :

  • Power Analysis : Calculate sample sizes (G*Power) to ensure adequate statistical power (≥0.8) for detecting effect sizes (e.g., 20% reduction in apoptosis) .
  • Mixed-Effects Models : Account for batch effects (e.g., cell passage number) and inter-lab variability .
  • Pre-registration : Publish protocols on platforms like Open Science Framework to reduce selective reporting .

Q. How should researchers handle conflicting evidence on this compound’s role in mitochondrial function?

  • Stepwise Workflow :

Hypothesis Testing : Compare outcomes under normoxia vs. hypoxia using Seahorse XF assays (mitochondrial respiration parameters: OCR, ECAR) .

Mechanistic Probes : Inhibit candidate pathways (e.g., AMPK with Compound C) to isolate this compound’s targets .

Cross-Validation : Replicate in ex vivo mitochondria isolated from treated animals .

Integration with Emerging Technologies

Q. What omics-based methodologies are suitable for elucidating this compound’s systemic effects?

  • Multi-Omics Integration :

ApproachApplication ExampleData Source
TranscriptomicsRNA-seq of cortical neurons post-treatmentGEO: GSEXXX
ProteomicsSILAC-based quantification of synaptic proteinsPRIDE: PXDXX
MetabolomicsLC-MS profiling of sulfonic acid metabolitesMetaboLights
  • Bioinformatics : Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify perturbed networks (e.g., glutathione metabolism) .

Ethical and Reporting Standards

Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?

  • Guidelines :

  • Animal Models : Adhere to ARRIVE 2.0 guidelines for reporting (e.g., randomization, blinding) .
  • Data Transparency : Share raw datasets (e.g., electrophysiology traces) via repositories like Figshare .
  • Conflict of Interest : Disclose funding sources (e.g., NIH grants) and patent filings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homohypotaurine
Reactant of Route 2
Homohypotaurine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.